molecular formula C22H17F5N4O3 B15138756 Lp-PLA2-IN-15

Lp-PLA2-IN-15

Cat. No.: B15138756
M. Wt: 480.4 g/mol
InChI Key: VYMXZQQIOZTTMU-ZDUSSCGKSA-N
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Description

Lp-PLA2-IN-15 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lp-PLA2-IN-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lp-PLA2-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Lp-PLA2-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases, Alzheimer’s disease, and other inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Lp-PLA2-IN-15 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby modulating inflammatory responses and potentially reducing the progression of atherosclerosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17F5N4O3

Molecular Weight

480.4 g/mol

IUPAC Name

(6S)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one

InChI

InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m0/s1

InChI Key

VYMXZQQIOZTTMU-ZDUSSCGKSA-N

Isomeric SMILES

C1C[C@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1

Canonical SMILES

C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1

Origin of Product

United States

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